3-Oxa-8-azaspiro[5.6]dodec-10-ene hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure. It is classified as a heterocyclic compound due to the presence of both nitrogen and oxygen atoms in its ring structure. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities.
The compound can be sourced from chemical suppliers such as Sigma-Aldrich and PubChem, where it is listed under the chemical identifier C10H18ClNO. The hydrochloride form indicates that it is a salt derived from the reaction of the base form of the compound with hydrochloric acid, enhancing its solubility in water and making it more suitable for biological applications .
The synthesis of 3-Oxa-8-azaspiro[5.6]dodec-10-ene hydrochloride can involve several synthetic routes, typically starting from simpler precursors through cyclization reactions.
Technical Details:
Specific conditions such as temperature, pressure, and reaction time are crucial for optimizing yield and purity during synthesis.
The molecular formula for 3-Oxa-8-azaspiro[5.6]dodec-10-ene hydrochloride is C10H18ClNO. Its structure includes a spirocyclic core with a nitrogen atom incorporated into the ring, along with an oxygen atom that contributes to its heterocyclic nature.
Data:
3-Oxa-8-azaspiro[5.6]dodec-10-ene hydrochloride can participate in various chemical reactions typical for heterocyclic compounds.
Technical Details:
These reactions can lead to the formation of derivatives that may exhibit enhanced or altered biological properties.
The mechanism of action for 3-Oxa-8-azaspiro[5.6]dodec-10-ene hydrochloride involves its interaction with biological targets such as receptors or enzymes.
Data:
Relevant data from studies indicate that variations in synthesis conditions can significantly affect these properties, impacting both efficacy and safety profiles in potential applications.
3-Oxa-8-azaspiro[5.6]dodec-10-ene hydrochloride has potential applications in scientific research, particularly in drug discovery:
Research continues to explore the full range of applications for this compound, particularly within the context of developing new pharmaceuticals based on spirocyclic scaffolds .
Spirocyclic heterocycles represent a structurally distinctive class of compounds characterized by a shared atom connecting two orthogonal rings. This configuration imposes significant three-dimensional rigidity, reducing conformational flexibility and enhancing target selectivity—a critical advantage in modern drug discovery programs aimed at challenging biological targets. The enforced spatial orientation of functional groups within spirocyclic frameworks often translates to improved binding affinity and metabolic stability compared to planar aromatic systems or flexible linear chains. Among these, the spiro[5.6]dodecane system is emerging as a privileged scaffold due to its balanced molecular complexity and capacity for diverse vectorial display of pharmacophores [3] [5].
The spiro[5.6]dodecane architecture integrates a cyclohexane ring fused to a seven-membered heterocyclic ring via a spiro carbon atom. This configuration generates significant three-dimensionality, effectively positioning substituents across multiple planes. The scaffold's adaptability is evidenced by its presence in compounds targeting diverse therapeutic areas, including oncology and central nervous system disorders. Its conformational constraints minimize entropy penalties upon binding to biological targets, while the aliphatic character enhances solubility and reduces π-stacking-related toxicity risks. Critically, the scaffold's synthetic versatility enables strategic functionalization at multiple positions, allowing medicinal chemists to fine-tune physicochemical properties and binding interactions. Patent literature extensively covers spiro-piperidine derivatives as modulators of neuronal receptors and enzymes, underscoring their broad utility in addressing complex disease biology [5] [6].
Table 1: Key Structural and Bioactive Features of Spiro[5.6]dodecane Derivatives
Structural Feature | Consequence in Drug Design | Therapeutic Application Example |
---|---|---|
Orthogonal Ring Fusion | Enhanced three-dimensionality and reduced conformational flexibility | Improved target selectivity |
Aliphatic Character | Reduced cytochrome P450 inhibition; improved solubility | Lower drug-drug interaction potential |
Multiple Functionalization Sites | Enables pharmacophore diversification | Broad applicability across target classes |
Stereogenic Centers | Potential for enantioselective target engagement | Optimized binding affinity and specificity |
Strategic incorporation of nitrogen and oxygen heteroatoms within the spiro[5.6]dodecane framework profoundly influences both physicochemical properties and biological interactions. The tertiary nitrogen atom, particularly when positioned within the azepane ring system as in 3-oxa-8-azaspiro[5.6]dodec-10-ene, serves as a protonatable center under physiological conditions, facilitating ionic interactions with aspartate or glutamate residues in target proteins. This feature is exploited in kinase inhibitors and G-protein-coupled receptor modulators where charge-charge complementarity is essential. Conversely, the oxygen atom, typically embedded within an ether linkage, contributes to hydrogen-bond acceptance while enhancing metabolic stability compared to carbonyl groups or secondary alcohols. The synergistic effect of these heteroatoms manifests in improved membrane permeability and blood-brain barrier penetration—properties critical for central nervous system targets. Research demonstrates that such heteroatom placement significantly enhances ligand efficiency in spirocyclic compounds targeting enzymes like ERK1/2 and tubulin polymerases [3] [6].
Despite significant progress in spirocyclic chemistry, the specific application of 3-oxa-8-azaspiro[5.6]dodec-10-ene derivatives as calcitonin gene-related peptide (CGRP) receptor antagonists remains underexplored. Existing literature predominantly focuses on simpler spirocyclic systems like spiro[4.5]decanes or spiro[5.5]undecanes for migraine therapeutics. The structural complexity of the spiro[5.6]dodecane scaffold presents unique opportunities for addressing limitations in current CGRP antagonists, particularly concerning receptor residence time and oral bioavailability. Current synthetic methodologies established for analogous spirocyclic compounds—such as epoxide ring-opening strategies and transition-metal-catalyzed coupling reactions—provide a foundation for developing targeted derivatives. However, comprehensive structure-activity relationship studies specifically exploring CGRP antagonism with this scaffold are absent from the literature, representing a significant knowledge gap. The scaffold's capacity to present substituents in three-dimensional space aligns with the topological requirements of the CGRP receptor binding pocket, suggesting substantial untapped potential [3] [5] [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3